3-(2-Chlorophenoxy)azetidine hydrochloride

Beschreibung

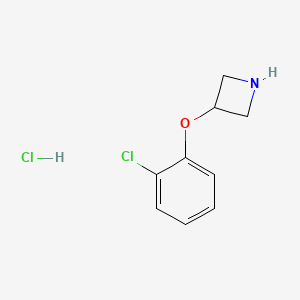

3-(2-Chlorophenoxy)azetidine hydrochloride is a substituted azetidine derivative featuring a chlorophenoxy group at the 3-position of the azetidine ring. These compounds share a core azetidine scaffold but differ in the position of the chlorine substituent on the phenoxy moiety, which significantly influences their physicochemical and biological properties .

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(2-chlorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJASKMSOZDCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188375-01-0 | |

| Record name | 3-(2-chlorophenoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

3-(2-Chlorophenoxy)azetidine hydrochloride is a heterocyclic compound with a four-membered nitrogen-containing azetidine ring. It has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications.

- Molecular Formula : C₉H₁₀ClNO

- Molecular Weight : Approximately 183.635 g/mol

- Structure : The compound features a chlorophenoxy group, which is significant in determining its biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and the introduction of the chlorophenoxy substituent. Variations in synthetic routes can lead to different derivatives with potentially enhanced biological activities .

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

- Antibacterial Activity : Studies have shown that azetidinone derivatives often possess antibacterial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Anticancer Potential : While specific data on this compound is limited, structurally similar compounds have been evaluated for their anticancer activities. For example, derivatives with similar azetidine structures have shown promising results against multiple cancer cell lines .

- Anticonvulsant Properties : Some azetidine derivatives are being explored for their anticonvulsant effects, although detailed studies on this specific compound are still needed .

The precise mechanism of action for this compound remains unclear. However, it is hypothesized that its biological activity may be attributed to the interaction of its azetidine ring and chlorophenoxy group with various biological targets. Similar compounds have been studied for their binding affinities and efficacy against specific targets, suggesting potential pathways for further investigation .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Chlorophenoxy)methylazetidine hydrochloride | Similar azetidine structure with a different phenoxy group | Potentially different biological activity profiles |

| 3-(2-Chlorophenyl)azetidine hydrochloride | Contains a chlorophenyl group instead of chlorophenoxy | May exhibit distinct pharmacological properties |

| N-{3-[(2-Chlorophenoxy)methyl]oxetan-3-yl}methyl-N-ethyl-N-methylethanaminium bromide | Oxetan derivative with additional functional groups | Different reactivity due to oxetan ring |

This table highlights how slight modifications in structure can lead to significant differences in biological activity and chemical behavior.

Case Studies and Research Findings

- Antibacterial Activity : A study on azetidinone derivatives demonstrated that several synthesized compounds exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis .

- Anticancer Studies : In vitro evaluations have shown that certain azetidinone derivatives display cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, one derivative exhibited an IC50 value of 0.67 µM against prostate cancer cells .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the azetidine ring can enhance or diminish biological activity. This emphasizes the importance of structural considerations in drug design .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 3-(2-Chlorophenoxy)azetidine hydrochloride are primarily linked to its structural characteristics:

- Anticonvulsant Activity : Similar compounds have been studied for their anticonvulsant properties. For instance, derivatives of azetidine have shown effectiveness in treating various types of seizures, suggesting that this compound may possess similar therapeutic benefits .

- Antibacterial Properties : Research indicates that azetidinone derivatives exhibit significant antibacterial and antifungal activities. Studies have synthesized novel azetidinones with various substituents that demonstrated promising antibacterial effects .

- Potential in Cancer Treatment : The compound's structural features make it a candidate for drug development in oncology. It has been suggested that azetidine derivatives may inhibit pathways associated with cancer progression .

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of compounds related to this compound:

- A study highlighted the synthesis of various azetidinones bearing chlorophenoxy groups, demonstrating their antibacterial activity against multiple strains .

- Another research effort focused on synthesizing azetidine derivatives for their potential use in treating neurodegenerative diseases and cancer, emphasizing their role in modulating cellular stress responses .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Anticonvulsant, Antibacterial | Potential efficacy in seizure disorders; antibacterial properties noted. |

| 2-(4-Chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide | Cancer treatment | Inhibits pathways associated with cancer progression; shows promise as a therapeutic agent. |

| Novel azetidinones with trimethoxy groups | Antibacterial | Synthesized derivatives displayed significant antibacterial activity against various pathogens. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Properties of Chlorophenoxy Azetidine Derivatives

Key Observations:

- Positional Isomerism: The meta (3-chloro) and para (4-chloro) isomers exhibit distinct electronic and steric effects.

- Solubility : The meta-chloro derivative may display higher aqueous solubility due to increased dipole moments, whereas the para isomer could favor lipid solubility, impacting bioavailability .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 3-(2-chlorophenoxy)azetidine hydrochloride generally involves:

- Formation of an azetidine ring intermediate.

- Introduction of the 2-chlorophenoxy substituent.

- Final conversion to the hydrochloride salt.

The synthetic route often includes ring-opening and ring-closing steps, nucleophilic substitutions, and hydrogenation or salt formation reactions.

Stepwise Preparation Method from Patent CN102827052A

Although this patent focuses on 3-hydroxy-azetidine hydrochloride, the methodology is adaptable for related azetidine derivatives such as this compound. The process involves three main steps:

| Step | Description | Reagents & Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Preparation of intermediate by nucleophilic ring-opening | Benzylamine + epoxy chloropropane (1.3 equiv), water solvent (15x mass), 0-5 °C, 12 h | 88.7 - 89 | >96 |

| 2 | Ring closure to 1-benzyl-3-hydroxyazetidine | Intermediate + sodium carbonate (1.5 equiv), acetonitrile solvent (15x mass), reflux 12 h | 86 | >95 |

| 3 | Hydrogenation and hydrochloride salt formation | 1-benzyl-3-hydroxyazetidine + 4 M HCl (1 equiv), methanol solvent (5x mass), Pd/C catalyst, H2 atmosphere, 8 h | 90 | >98 |

- Organic solvent wash in step 1 uses ethyl acetate and petroleum ether (1:20 volume ratio).

- Hydrogenation removes the benzyl protecting group, yielding the azetidine hydrochloride salt.

- The entire process can be completed within approximately 2 days with high efficiency and low energy consumption.

Adaptation for this compound

The key difference for preparing this compound lies in the substitution of the hydroxy group with the 2-chlorophenoxy moiety. This can be achieved by nucleophilic substitution on an appropriate azetidine intermediate using 2-chlorophenol derivatives or by acylation with 2-chlorophenoxyacetyl chloride.

Preparation via Acylation with 2-Chlorophenoxyacetyl Chloride

Research articles on azetidinone derivatives provide insight into the preparation of azetidine compounds bearing chlorophenoxy groups through acylation reactions:

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of azetidinone ring | Hydrazone derivatives + triethylamine, methylene chloride solvent, 0 °C to RT, 10 h | 65-70 (typical) | Reaction monitored by TLC |

| 2 | Acylation with 2-chlorophenoxyacetyl chloride | Triethylamine base, methylene chloride solvent, slow addition at 0 °C, stirring at RT for 10 h | 65-70 | Purification by column chromatography |

This method involves:

- Preparation of hydrazone or azetidinone intermediates.

- Reaction with 2-chlorophenoxyacetyl chloride under basic conditions to introduce the chlorophenoxy group.

- Purification by chromatographic techniques to isolate the desired product.

Comparative Data Table of Preparation Parameters

| Parameter | Method from Patent CN102827052A | Acylation Method from Literature |

|---|---|---|

| Starting Materials | Benzylamine, epoxy chloropropane | Hydrazone derivatives, 2-chlorophenoxyacetyl chloride |

| Solvents | Water, acetonitrile, methanol, ethyl acetate, petroleum ether | Methylene chloride, ethanol |

| Temperature | 0-5 °C (step 1), reflux (step 2), RT (step 3) | 0 °C to RT |

| Reaction Time | 12 h (steps 1 & 2), 8 h (step 3) | 10 h (acylation step) |

| Catalysts | Pd/C (hydrogenation) | None specified |

| Yield | 86-90% per step | 65-70% overall |

| Purity | >95% per step | Not always specified, purified by chromatography |

Research Findings and Notes

- The patent method emphasizes a high-yield, scalable process with high purity and short production time, suitable for industrial synthesis.

- The acylation approach allows direct introduction of the 2-chlorophenoxy group onto azetidine derivatives, useful for structural diversification.

- Monitoring by HPLC and TLC is critical for ensuring reaction completion and product purity.

- Hydrogenation with palladium on carbon is an effective method to remove protecting groups and generate the hydrochloride salt.

- Organic solvent selection and washing steps are crucial for product isolation and purity enhancement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-(2-chlorophenoxy)azetidine hydrochloride?

- Synthesis : The compound is typically synthesized via nucleophilic substitution between 2-chlorophenol derivatives and azetidine precursors. Key steps include:

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group .

- Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) for enhanced reaction efficiency .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

- Characterization : Confirm structure and purity using:

- NMR (¹H/¹³C) to verify substitution patterns.

- HPLC-MS for purity assessment and molecular weight confirmation .

Q. How does the electronic nature of the 2-chlorophenoxy group influence the compound’s reactivity?

- The electron-withdrawing chlorine atom increases the electrophilicity of the azetidine ring, facilitating nucleophilic attacks (e.g., at the azetidine nitrogen). This is critical for derivatization strategies.

- Experimental validation : Compare reaction kinetics with non-halogenated analogs using UV-Vis spectroscopy or computational DFT calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Key variables : Discrepancies may arise from assay conditions (cell line specificity, serum concentration) or compound stability. For example:

- Anticancer activity : IC₅₀ values range from 2–10 µM depending on cell type (e.g., HeLa vs. MCF-7) .

- Neuroprotective effects : Inconsistent modulation of TNF-α in rodent vs. human microglial models .

- Mitigation strategies :

- Standardize assay protocols (e.g., ATP-based viability assays).

- Conduct stability studies (e.g., LC-MS under physiological pH/temperature) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in azetidine derivatives?

- SAR design : Synthesize analogs with substituent variations (e.g., 2-fluoro vs. 2-chloro) and assess:

- Biological activity : Dose-response curves in target assays (e.g., kinase inhibition).

- Physicochemical properties : LogP (lipophilicity) and solubility via shake-flask methods .

- Advanced tools :

- Molecular docking : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .

- Metabolic profiling : Use hepatocyte models to evaluate CYP450-mediated degradation .

Q. How can the compound’s mechanism of action be elucidated in neuroinflammatory pathways?

- Experimental approaches :

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation (e.g., TRPV1) .

- Transcriptomics : RNA-seq of treated microglia to identify downregulated pro-inflammatory genes (e.g., IL-6, COX-2) .

- Protein interaction studies : SPR or ITC to quantify binding to Toll-like receptors (TLRs) .

Q. What strategies address low bioavailability in preclinical models?

- Formulation optimization :

- Salt forms : Compare hydrochloride vs. phosphate salts for solubility .

- Nanoparticle encapsulation : Use PLGA-based carriers to enhance CNS penetration .

- Pharmacokinetic studies :

- In vivo PK/PD : Monitor plasma half-life and tissue distribution in rodents via LC-MS/MS .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity and neuroprotection data?

- Context-dependent effects : The compound may exhibit cytotoxicity at high doses (>20 µM) but neuroprotection at lower doses (1–5 µM) due to off-target vs. target-specific interactions.

- Recommended analyses :

- Dose-response meta-analysis : Aggregate data from multiple studies to identify trends .

- Pathway enrichment : Use KEGG or GO databases to link activity to specific pathways (e.g., apoptosis vs. NF-κB) .

Q. What computational tools are recommended for predicting metabolite formation?

- Software :

- ADMET Predictor™ : Simulate Phase I/II metabolism (e.g., glucuronidation of the azetidine ring) .

- SwissADME : Predict CYP450 isoforms involved in degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.